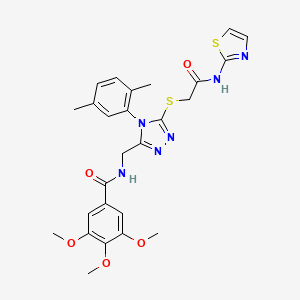
2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a versatile chemical compound with unique properties that make it valuable in various fields of scientific research. This compound is known for its applications in organic electronics and pharmaceutical development.
Aplicaciones Científicas De Investigación
2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic electronic devices due to its unique electronic properties.
Pharmaceutical Development: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Industrial Applications: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
Target of Action
Similar compounds, such as n-(9-oxo-9h-xanthen-4-yl)benzenesulfonamides derivatives, have been synthesized as potential antiproliferative agents . These compounds have shown activity against a panel of tumor cell lines, including breast cancer cell lines .
Mode of Action
Xanthone derivatives, which share a similar core structure, have been reported to modulate various pro-inflammatory and anti-inflammatory cytokines . This suggests that 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
It is known that xanthone derivatives can modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway , which plays a crucial role in cellular response to oxidative stress and inflammation.
Result of Action
Similar compounds have shown antiproliferative activity against various tumor cell lines , suggesting that 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide may have similar effects.
Métodos De Preparación
The synthesis of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the nitration of N-(9-oxo-9H-xanthen-3-yl)benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the benzamide group. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation products depending on the oxidizing agents and conditions used.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Comparación Con Compuestos Similares
2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide can be compared with other similar compounds, such as:
N-(9-oxo-9H-xanthen-3-yl)benzamide: This compound lacks the nitro group and has different chemical and biological properties.
2-amino-N-(9-oxo-9H-xanthen-3-yl)benzamide: This compound has an amino group instead of a nitro group, resulting in different reactivity and applications.
Xanthone Derivatives: Various xanthone derivatives with different substituents exhibit a range of biological activities and applications.
The uniqueness of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide lies in its specific nitro group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-nitro-N-(9-oxoxanthen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-19-14-6-2-4-8-17(14)27-18-11-12(9-10-15(18)19)21-20(24)13-5-1-3-7-16(13)22(25)26/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTYCVTXJOCLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462247.png)


![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile](/img/structure/B2462252.png)




![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)

![3-({[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2462264.png)


![(3aS,6aS)-5-(prop-2-enoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2462270.png)
